3-Fluoro-5-propoxyaniline
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Overview
Description
3-Fluoro-5-propoxyaniline: is an organic compound with the molecular formula C9H12FNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the 3-position and a propoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-propoxyaniline typically involves the following steps:
Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amine group, resulting in 3-fluoro-5-aminophenol.
Alkylation: The final step involves the alkylation of 3-fluoro-5-aminophenol with propyl bromide to introduce the propoxy group, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-propoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry: 3-Fluoro-5-propoxyaniline is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Fluorine substitution is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug design.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-propoxyaniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The fluorine atom can influence the electronic properties of the molecule, enhancing its binding affinity and selectivity. The propoxy group can also affect the compound’s lipophilicity and membrane permeability, further modulating its biological activity.
Comparison with Similar Compounds
3-Fluoroaniline: Lacks the propoxy group, making it less lipophilic and potentially less bioavailable.
5-Propoxyaniline: Lacks the fluorine atom, which may result in different electronic properties and reactivity.
3-Fluoro-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a propoxy group, leading to different chemical and physical properties.
Uniqueness: 3-Fluoro-5-propoxyaniline is unique due to the presence of both fluorine and propoxy groups
Properties
Molecular Formula |
C9H12FNO |
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Molecular Weight |
169.20 g/mol |
IUPAC Name |
3-fluoro-5-propoxyaniline |
InChI |
InChI=1S/C9H12FNO/c1-2-3-12-9-5-7(10)4-8(11)6-9/h4-6H,2-3,11H2,1H3 |
InChI Key |
RYBMGKJTKKKGDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)N)F |
Origin of Product |
United States |
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